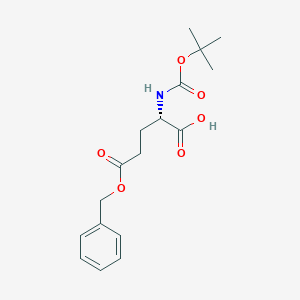

Boc-Glu(OBzl)-OH

概要

作用機序

Boc-Glu(OBzl)-OHの作用機序は、主にペプチド合成における保護アミノ酸としての役割に関係しています。Boc基はアミノ基を不要な反応から保護し、ベンジルエステルは側鎖カルボキシル基を保護します。 これらの保護基は、特定の条件下で選択的に除去することができ、ペプチドの段階的アセンブリを可能にします .

類似化合物の比較

類似化合物

Boc-Glu-OtBu: ベンジルエステルではなくtert-ブチルエステルを持つグルタミン酸の別の誘導体。

Fmoc-Glu(OtBu)-OH: Bocの代わりにフルオレニルメトキシカルボニル(Fmoc)保護基を持つ誘導体.

独自性

This compoundは、ペプチド合成中に安定性と選択性を提供する保護基の特定の組み合わせにより、ユニークです。 ベンジルエステルは、他のエステルとは異なる反応性を示し、特定の合成用途に適しています .

生化学分析

Biochemical Properties

Boc-Glu(OBzl)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It is used as an N-terminal protected amino acid in SPPS to introduce glutamate residues into peptides. The compound interacts with various enzymes and proteins during the synthesis process. For instance, it is a substrate for vitamin K-dependent carboxylation, which is essential for the post-translational modification of certain proteins . Additionally, this compound is involved in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus 3C protease, demonstrating its versatility in biochemical applications .

Cellular Effects

This compound influences various cellular processes due to its role in peptide synthesis. The peptides synthesized using this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptide-based inhibitors synthesized with this compound can modulate the activity of caspases, which are crucial for apoptosis and inflammation . This modulation can lead to changes in cell survival, proliferation, and immune responses. Additionally, the compound’s involvement in the synthesis of peptides that inhibit human rhinovirus 3C protease highlights its potential impact on viral replication and host cell interactions .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into peptides during SPPS. The compound’s benzyl ester group provides protection to the glutamate residue, preventing unwanted side reactions during peptide synthesis. Once the peptide synthesis is complete, the protecting group can be removed to yield the desired peptide. This compound’s role as a substrate for vitamin K-dependent carboxylation further illustrates its involvement in post-translational modifications, which are critical for the biological activity of many proteins . Additionally, the synthesized peptides can inhibit enzymes like caspases and human rhinovirus 3C protease by binding to their active sites, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, degradation of this compound can lead to a decrease in its effectiveness in peptide synthesis. Long-term studies have shown that the compound retains its activity for several years when stored under optimal conditions . Any degradation products formed over time may impact the quality and yield of the synthesized peptides.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have shown that the compound is generally well-tolerated at low to moderate doses, with minimal adverse effects . At high doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function. The threshold for these toxic effects can vary depending on the animal model and the route of administration. It is essential to carefully monitor the dosage and administration of this compound in animal studies to avoid any adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role in peptide synthesis. The compound interacts with enzymes such as vitamin K-dependent carboxylase, which catalyzes the carboxylation of glutamate residues in proteins . This post-translational modification is crucial for the biological activity of many proteins, including those involved in blood clotting and bone metabolism. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes like caspases and human rhinovirus 3C protease .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria, depending on the presence of targeting signals . These signals can include specific amino acid sequences or modifications that facilitate the transport of this compound to its intended location. The subcellular localization of this compound can influence its activity and function, particularly in the context of peptide synthesis and enzyme inhibition.

準備方法

合成経路と反応条件

Boc-Glu(OBzl)-OHは、L-グルタミン酸のエステル化によって合成されます。このプロセスには、tert-ブトキシカルボニル(Boc)基によるアミノ基の保護と、ベンジル(OBzl)基による側鎖カルボキシル基のエステル化が含まれます。 この反応は、通常、ジシクロヘキシルカルボジイミド(DCC)をカップリング剤として、4-ジメチルアミノピリジン(DMAP)を触媒として使用します .

工業生産方法

工業環境では、this compoundの生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、大量の試薬と溶媒を処理できる自動ペプチド合成装置の使用が含まれ、最終製品の高収率と純度が保証されます .

化学反応の分析

反応の種類

Boc-Glu(OBzl)-OHは、次のようなさまざまな化学反応を受けます。

加水分解: エステル結合は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸を生成します。

脱保護: Boc基は、トリフルオロ酢酸(TFA)を使用して除去することができ、ベンジルエステルは、水素化または強酸を使用して開裂することができます.

一般的な試薬と条件

加水分解: 水酸化ナトリウム(NaOH)または塩酸(HCl)を加水分解に使用できます。

脱保護: Boc基の除去にはトリフルオロ酢酸(TFA)、ベンジルエステルの開裂には水素ガスを用いたパラジウム炭素(Pd / C).

生成される主要な生成物

加水分解: L-グルタミン酸とベンジルアルコール。

科学研究における用途

This compoundは、特に化学、生物学、医学の分野で、科学研究で広く使用されています。その用途には、次のようなものがあります。

ペプチド合成: ペプチドやタンパク質の合成における構成要素として使用されます。

酵素阻害剤: ヒトカスパーゼやヒトライノウイルス3Cプロテアーゼなどの酵素のペプチドベースの阻害剤の合成に使用されます.

創薬: 新しい医薬品や治療薬の開発に使用されます.

科学的研究の応用

Boc-Glu(OBzl)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Enzyme Inhibitors: Utilized in the synthesis of peptide-based inhibitors for enzymes such as human caspases and human rhinovirus 3C protease.

Drug Development: Employed in the development of new pharmaceuticals and therapeutic agents.

類似化合物との比較

Similar Compounds

Boc-Glu-OtBu: Another derivative of glutamic acid with a tert-butyl ester instead of a benzyl ester.

Fmoc-Glu(OtBu)-OH: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

Uniqueness

Boc-Glu(OBzl)-OH is unique due to its specific combination of protecting groups, which provide stability and selectivity during peptide synthesis. The benzyl ester offers a different reactivity profile compared to other esters, making it suitable for specific synthetic applications .

生物活性

Boc-Glu(OBzl)-OH, also known as N-Boc-L-glutamic acid benzyl ester, is an important compound in peptide synthesis and has garnered attention for its biological activities. This article delves into its chemical properties, applications in solid-phase peptide synthesis (SPPS), and various biological activities supported by research findings.

- Molecular Formula: C₁₇H₂₃NO₆

- Molecular Weight: 323.37 g/mol

- CAS Number: 30924-93-7

- Density: 1.3 g/cm³

- LogP: 1.82

This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a benzyl ester protecting group on the carboxylic acid, making it suitable for peptide synthesis where selective deprotection is required.

Applications in Peptide Synthesis

This compound is commonly utilized in solid-phase peptide synthesis due to its stability and the ability to form peptide bonds efficiently. It allows for the incorporation of glutamic acid residues into peptides while maintaining the integrity of the amino acid during synthesis. The compound can be activated using coupling reagents such as DCC (dicyclohexylcarbodiimide) to facilitate peptide bond formation.

Table 1: Comparison of Peptide Synthesis Methods Using this compound

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | High purity, easy purification | Requires specialized equipment |

| Solution Phase Synthesis | Simpler setup | Lower yields, more purification steps |

Antitumor Activity

Recent studies have investigated the antitumor potential of peptides synthesized using this compound. For instance, a series of glutamic acid derivatives showed significant cytotoxicity against various cancer cell lines. The derivative with a benzyl-protected side chain exhibited an IC₅₀ value between 1.27–2.33 µM, indicating potent antitumor activity and selectivity towards tumor cells compared to other compounds .

Solubility and Structural Stability

Research indicates that this compound derivatives maintain structural integrity under various solvent conditions, which is crucial for their biological activity. The stability of β-sheet structures in peptides was evaluated using solvent titration methods, demonstrating that the presence of DMSO disrupts these structures, thereby affecting solubility and potential biological interactions .

Case Studies

- Peptide Design and Synthesis : A study synthesized host-guest peptides containing this compound to explore their solubility profiles and structural characteristics in different solvents. The results indicated that the structural stability of these peptides was influenced significantly by solvent interactions, affecting their biological activity .

- Antitumor Screening : In a comprehensive screening of various derivatives containing this compound, several compounds were tested against a panel of human cancer cell lines. The findings highlighted that modifications at the C-30 position enhanced antitumor efficacy, with some derivatives showing up to 60 times greater activity than their parent compounds .

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDUMMXHVCMISJ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883495 | |

| Record name | L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13574-13-5 | |

| Record name | 5-(Phenylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13574-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, N-((1,1-dimethylethoxy)carbonyl)-, 5-(phenylmethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013574135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyl N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。